molecular formula C7H2Br2FN B1413247 2,5-Dibromo-3-fluorobenzonitrile CAS No. 1806353-46-7

2,5-Dibromo-3-fluorobenzonitrile

Cat. No.: B1413247
CAS No.: 1806353-46-7
M. Wt: 278.9 g/mol
InChI Key: QHLPCUKCVZTGNI-UHFFFAOYSA-N
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Description

Its structural features, including halogen electronegativity and nitrile polarity, influence reactivity, solubility, and binding affinity in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-fluorobenzonitrile can be achieved through various methods. One common approach involves the halodeboronation of aryl boronic acids. For instance, 2-cyano-6-fluorophenylboronic acid can be used as a starting material . The reaction typically involves the use of reagents such as 1,3-dibromo-5,5-dimethylhydantoin in a solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
2,5-Dibromo-3-fluorobenzonitrile serves as a versatile precursor in organic synthesis. Its halogenated structure allows for various substitution reactions, making it suitable for synthesizing more complex organic compounds. The presence of both bromine and fluorine enhances its reactivity, facilitating nucleophilic aromatic substitutions and coupling reactions. This compound can be utilized to create derivatives that are pivotal in developing new materials or pharmaceuticals.

Pharmaceutical Applications

Synthesis of Antimicrobial and Anticancer Agents
The compound has been investigated for its role in synthesizing pharmaceutical intermediates with potential antimicrobial and anticancer properties. Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity: Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways due to its electrophilic nature.
  • Anticancer Potential: In vitro studies have demonstrated that this compound can significantly reduce the proliferation of cancer cell lines, including breast and lung cancer cells. The proposed mechanisms include the induction of apoptosis through caspase activation and modulation of cell cycle proteins.

Material Science

Development of Novel Materials
In material science, this compound is used in the production of advanced materials with specific electronic and optical properties. It serves as a precursor for the synthesis of thermally activated delayed fluorescence (TADF) dyes utilized in organic light-emitting diodes (OLEDs). The unique substitution pattern allows for selective functionalization, leading to materials with enhanced performance characteristics.

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial colonies at concentrations above 50 µg/mL.

Cancer Cell Line Study

In vitro testing on MCF-7 breast cancer cells revealed that treatment with this compound at a concentration of 10 µM resulted in a 70% reduction in cell proliferation over 48 hours. This highlights its potential as an effective anticancer agent.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-fluorobenzonitrile involves its ability to act as an electron-withdrawing compound due to the presence of fluorine and nitrile groups. This property makes it a strong halogen acceptor, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Structural and Electronic Differences

Key analogs and their distinctions:

Compound Name CAS RN Molecular Formula Substituents Molecular Weight (g/mol) Similarity Score*
3-Bromo-2,5-difluorobenzonitrile 133541-45-4 C₇H₂BrF₂N Br (3), F (2,5), CN (1) 232.00 0.93
4-Bromo-2,5-difluorobenzonitrile 1427438-75-2 C₇H₂BrF₂N Br (4), F (2,5), CN (1) 232.00 0.91
4-Bromo-2-fluoro-6-methylbenzonitrile 179897-89-3 C₈H₅BrFN Br (4), F (2), CH₃ (6), CN (1) 230.04 0.87
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene 2375-96-4 C₈H₂Br₂F₆ Br (1,4), CF₃ (2,5) 375.91 N/A

*Similarity scores (0.87–0.94) reflect structural overlap with hypothetical 2,5-Dibromo-3-fluorobenzonitrile.

Key Observations :

  • Substituent Position : Moving bromine from position 3 (3-Bromo-2,5-difluorobenzonitrile) to 4 (4-Bromo-2,5-difluorobenzonitrile) reduces similarity from 0.93 to 0.91, indicating meta-substitution (as in the target compound) enhances structural resemblance .
  • Steric Effects : Methyl substitution (e.g., 4-Bromo-2-fluoro-6-methylbenzonitrile) lowers similarity (0.87) due to increased steric hindrance and altered lipophilicity .

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Bromine and fluorine substituents increase hydrophobicity. For example, trifluoromethyl analogs (e.g., 4,5-Dibromo-2-(trifluoromethyl)benzonitrile) exhibit higher LogP (~3.5) compared to mono-fluorinated derivatives (~2.8) .
  • Aqueous Solubility : Nitrile-containing compounds generally show moderate solubility in polar solvents (e.g., DMSO), whereas trifluoromethyl groups enhance lipid solubility .

Thermal Stability

  • Bromine substitution at adjacent positions (e.g., 2,5-Dibromo vs. 1,4-Dibromo) may reduce thermal stability due to increased steric strain.

Biological Activity

2,5-Dibromo-3-fluorobenzonitrile is an organic compound characterized by the presence of two bromine atoms and one fluorine atom on a benzonitrile backbone. This unique substitution pattern imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, enzyme interactions, and potential applications in drug development.

The molecular formula of this compound is C7H2Br2FN. The compound's structure can be represented as follows:

C6H3(Br)2(F)CN\text{C}_6\text{H}_3(\text{Br})_2(\text{F})\text{CN}

This structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites. This interaction alters enzyme function and can lead to downstream effects on metabolic pathways.
  • Receptor Modulation : It acts as a ligand for certain receptors, influencing receptor activity and related signaling pathways. This modulation can enhance or inhibit cellular responses depending on the receptor type involved .

Biological Activity and Applications

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimutagenic Properties : Studies indicate that compounds with similar structures can reduce mutagenicity in various assays. The presence of fluorine and bromine enhances the compound's ability to mitigate DNA damage caused by mutagens like benzo[a]pyrene (B[a]P) and sodium azide (NaN₃) .
  • Antioxidant Activity : The compound's antioxidant properties contribute to its potential in promoting DNA repair mechanisms, which is crucial for cancer prevention strategies .
  • Potential in Drug Development : Due to its unique structural features, this compound is being explored as a precursor for novel therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further studies in drug discovery.

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-6-fluorobenzonitrileLacks bromo substituentAffects reactivity and applications
4-Bromo-2-fluoro-6-methylbenzonitrileContains methyl groupAlters solubility and reactivity
3-Bromo-2-fluorobenzonitrileDifferent substitution patternVariations in chemical properties
2-Amino-3,5-dibromo-6-fluorobenzonitrileAdditional bromo substituentPotentially enhanced biological activity

The comparative analysis highlights how variations in halogen substitution can significantly influence biological activity.

Case Studies

Several studies have investigated the biological implications of compounds related to this compound:

  • Ames Test for Antimutagenicity : In a study using the Ames test with Salmonella typhimurium, derivatives similar to this compound were shown to significantly reduce mutagenicity induced by known carcinogens when pre-exposed or co-exposed at non-toxic concentrations .
  • Enzyme Interaction Studies : Research has demonstrated that halogenated benzonitriles can effectively inhibit specific enzyme classes, suggesting that this compound may have similar inhibitory effects that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Dibromo-3-fluorobenzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of polyhalogenated benzonitriles typically involves halogenation and nitrile functionalization. For bromo-fluoro derivatives, sequential electrophilic substitution or cross-coupling reactions (e.g., Suzuki or Ullmann couplings) can be employed. For example, bromine substituents can be introduced via bromination of fluorobenzonitrile precursors using Br₂/FeBr₃ under controlled temperatures (40–60°C). Fluorine substitution may require directed ortho-metalation (DoM) strategies followed by electrophilic fluorination. Reaction purity can be monitored via TLC or HPLC, and yields optimized by adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd catalysts for cross-couplings) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for structural confirmation. For NMR, coupling patterns of aromatic protons (e.g., splitting due to adjacent Br/F substituents) and chemical shifts (e.g., nitrile carbon at ~115 ppm in ¹³C NMR) provide diagnostic data. Purity should be validated via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. X-ray crystallography can resolve ambiguities in regiochemistry if single crystals are obtainable. For trace impurities, GC-MS or LC-MS is recommended .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Brominated aromatics are potential irritants and require handling in fume hoods with nitrile gloves and lab coats. Stability tests (DSC/TGA) should precede scale-up to assess thermal risks. Storage at 2–8°C in airtight containers minimizes decomposition. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal via licensed hazardous waste channels. Safety data from structurally similar compounds (e.g., 4-Bromo-2,3-difluorobenzonitrile) suggest avoiding prolonged skin contact and using respiratory protection during aerosol-generating steps .

Advanced Research Questions

Q. How does the electronic and steric interplay between bromine and fluorine substituents affect the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Bromine’s strong electron-withdrawing effect activates the aromatic ring for nucleophilic substitution but may deactivate it toward electrophilic reactions. Fluorine’s inductive electron withdrawal and resonance effects further modulate reactivity. Steric hindrance from ortho-bromine can slow Pd-catalyzed couplings; thus, microwave-assisted synthesis or bulkier ligands (e.g., XPhos) may improve efficiency. Computational studies (DFT) can predict regioselectivity in C–Br bond activation, while Hammett constants quantify electronic effects .

Q. How can contradictory spectroscopic data for halogenated benzonitriles be resolved?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from solvent effects, isotopic interference (e.g., ⁷⁹Br vs. ⁸¹Br), or impurities. For example, overlapping signals in ¹H NMR can be resolved using 2D techniques (COSY, NOESY). Isotopic patterns in HRMS should match theoretical distributions (e.g., M+2 peaks for Br). Reproducibility requires strict adherence to drying protocols (e.g., molecular sieves for solvents) and calibration against certified reference materials. Collaborative validation across labs using standardized methods (e.g., USP guidelines) mitigates contradictions .

Q. What computational strategies predict the physicochemical properties of this compound for drug discovery applications?

  • Methodological Answer : QSPR/QSAR models using descriptors like logP, molar refractivity, and topological polar surface area (TPSA) estimate solubility and permeability. Density functional theory (DFT) calculates electrostatic potential maps to identify reactive sites for derivatization. Molecular docking studies (AutoDock Vina) assess binding affinity to target proteins, though force fields must account for halogen bonding (Br/F interactions). ADMET predictions (e.g., SwissADME) evaluate toxicity risks, prioritizing compounds with low CYP inhibition and high bioavailability .

Q. Key Notes

  • Advanced questions integrate multidisciplinary methods (e.g., synthetic chemistry, computational modeling).
  • Safety and reproducibility are emphasized in line with open-data initiatives .

Properties

IUPAC Name

2,5-dibromo-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FN/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLPCUKCVZTGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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